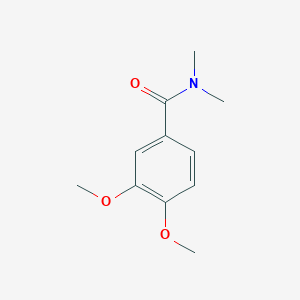
3,4-dimethoxy-N,N-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzamide, where the benzene ring is substituted with two methoxy groups at the 3 and 4 positions and an N,N-dimethyl group at the amide nitrogen
准备方法
Synthetic Routes and Reaction Conditions
3,4-Dimethoxy-N,N-dimethylbenzamide can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with dimethylamine to yield the desired benzamide derivative. The reaction conditions typically involve:
Step 1: Reacting 3,4-dimethoxybenzoic acid with thionyl chloride in an inert solvent such as dichloromethane at room temperature to form 3,4-dimethoxybenzoyl chloride.
Step 2: Adding dimethylamine to the reaction mixture and allowing it to react at low temperature (0-5°C) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
化学反应分析
Types of Reactions
3,4-Dimethoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
科学研究应用
3,4-Dimethoxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,4-dimethoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The methoxy groups and the amide functionality play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
相似化合物的比较
Similar Compounds
3,4-Dimethoxybenzamide: Lacks the N,N-dimethyl substitution.
N,N-Dimethylbenzamide: Lacks the methoxy substitutions.
3,4-Dimethoxy-N-methylbenzamide: Contains only one methyl group on the amide nitrogen.
Uniqueness
3,4-Dimethoxy-N,N-dimethylbenzamide is unique due to the presence of both methoxy groups and the N,N-dimethyl substitution. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
3,4-Dimethoxy-N,N-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H15N1O3 and features two methoxy groups at the 3 and 4 positions of the benzene ring, along with a dimethylamino group attached to the amide nitrogen. The presence of these functional groups influences its solubility, reactivity, and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The methoxy groups enhance electron density on the aromatic ring, potentially increasing binding affinity to target proteins.
Key Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that benzamide derivatives exhibit significant anticancer properties. For instance, this compound has shown promise in inhibiting cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Human Breast Cancer (MCF-7) | 12.5 | Induction of apoptosis |
| Osteosarcoma (Saos-2) | 15.0 | Cell cycle arrest |
| Head and Neck Cancer (HSC-3) | 10.0 | Inhibition of angiogenesis |
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence that compounds like this compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Case Studies
-
Study on Anticancer Activity:
A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a dose-dependent decrease in cell viability with an IC50 value of 12.5 µM. Mechanistic studies revealed that the compound induces apoptosis through the intrinsic pathway involving caspase activation . -
Neuroprotection in Experimental Models:
Another investigation focused on the neuroprotective potential of this compound in models of oxidative stress. The results indicated that treatment with this compound significantly reduced levels of reactive oxygen species (ROS) and improved cell survival rates in neuronal cultures exposed to oxidative stress .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 3,5-Dimethoxy-N,N-dimethylbenzamide | Similar methoxy substitution | Moderate anticancer activity |
| N,N-Dimethylbenzamide | Lacks methoxy groups | Low anticancer activity |
| 3-Methoxy-N,N-dimethylbenzamide | Single methoxy group | Limited neuroprotective effects |
属性
CAS 编号 |
6967-45-9 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC 名称 |
3,4-dimethoxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C11H15NO3/c1-12(2)11(13)8-5-6-9(14-3)10(7-8)15-4/h5-7H,1-4H3 |
InChI 键 |
WSSLDBVWUSSAGE-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















